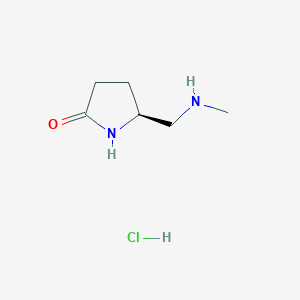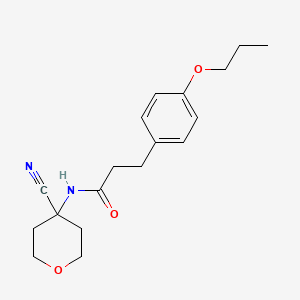
N-(4-Cyanooxan-4-YL)-3-(4-propoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Cyanooxan-4-YL)-3-(4-propoxyphenyl)propanamide, also known as CX-5461, is a small molecule inhibitor that has been found to selectively target RNA polymerase I transcription. RNA polymerase I is responsible for the transcription of ribosomal RNA (rRNA), which is critical for the production of ribosomes and protein synthesis. CX-5461 has been found to be effective in inhibiting the growth of cancer cells, particularly those that are dependent on ribosome biogenesis for their survival.
Aplicaciones Científicas De Investigación
Inhibition of Enzymes
Research has shown that compounds related to cyanamide, such as N-cyanooxan derivatives, can inhibit enzymes like aldehyde dehydrogenase, which plays a role in alcohol metabolism. For instance, cyanamide is effective in treating alcoholism presumably because it inhibits aldehyde dehydrogenase, suggesting potential applications of related compounds in medical research (Deitrich, Troxell, & Worth, 1976).
Herbicidal Activity
Compounds with propanamide groups have been studied for their herbicidal activity in agricultural settings. For example, propanil N-(3,4-dichlorophenyl)propanamide is used as a post-emergent herbicide in paddy rice cultivation, highlighting the potential of similar compounds in managing weeds in agricultural systems (Perera, Burleigh, & Davis, 1999).
Chemical Synthesis and Reactivity
The synthesis and reactivity of N-allenyl cyanamides, which are structurally related to the compound , have been explored for their utility in chemical synthesis. These compounds can undergo various reactions, including hydroarylation and cycloaddition, to produce a range of cyanamide products (Ayres et al., 2018).
Material Enhancement
Compounds containing cyanate ester groups have been investigated for their ability to enhance the thermal stability of materials. For instance, mesoporous poly(cyanate ester) frameworks featuring silsesquioxane nanoparticles have shown high thermal stabilities and char yields, indicating their usefulness in developing thermally stable materials (Chen et al., 2019).
Propiedades
IUPAC Name |
N-(4-cyanooxan-4-yl)-3-(4-propoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-2-11-23-16-6-3-15(4-7-16)5-8-17(21)20-18(14-19)9-12-22-13-10-18/h3-4,6-7H,2,5,8-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXWYCLRWLRVFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)NC2(CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanooxan-4-YL)-3-(4-propoxyphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

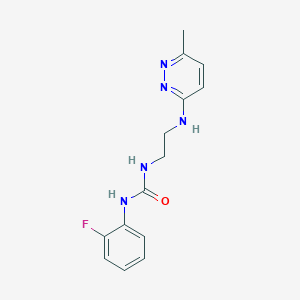
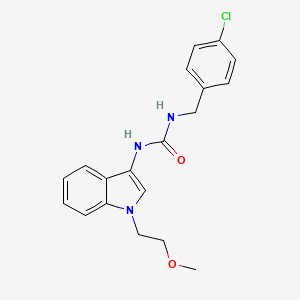
![(3Ar,7aR)-2-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid;hydrochloride](/img/structure/B3000068.png)
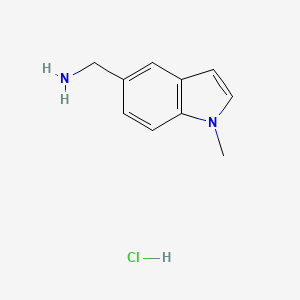
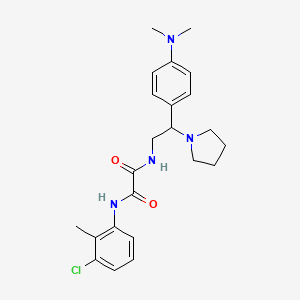
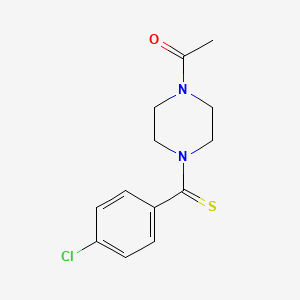
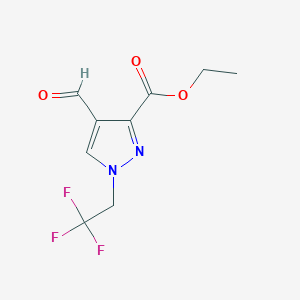
![2-[(2,4-Dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3000077.png)
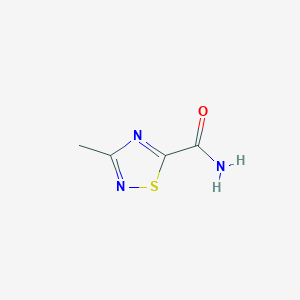
![6-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridine-3-carboxylic acid](/img/structure/B3000082.png)
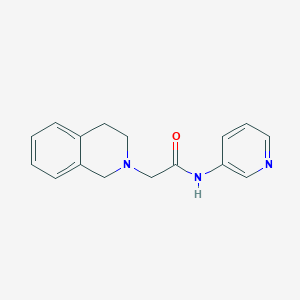
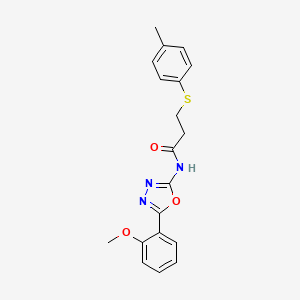
![ethyl 4,5-dimethyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B3000087.png)
